1-Isopropy-2-ethyl-5-acetylimidazole
Description
1-Isopropyl-2-ethyl-5-acetylimidazole is a substituted imidazole derivative characterized by an isopropyl group at position 1, an ethyl group at position 2, and an acetyl group at position 3. Imidazole derivatives are widely studied due to their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
1-(2-ethyl-3-propan-2-ylimidazol-4-yl)ethanone |
InChI |
InChI=1S/C10H16N2O/c1-5-10-11-6-9(8(4)13)12(10)7(2)3/h6-7H,5H2,1-4H3 |
InChI Key |
SSZWMHBKKBLCTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=C(N1C(C)C)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their substituent differences are summarized below:
Key Observations :
- Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate shares a high similarity (0.81) due to the ethyl group at position 2 but differs in the acetyl substitution at position 1 (replaced by an ethyl acetate group). This substitution likely increases hydrophilicity compared to the target compound .
- The sulfonyl-phenyl derivative () replaces the acetyl group with a sulfonyl-phenyl moiety, which may enhance thermal stability but reduce solubility in polar solvents due to increased molecular weight and rigidity .
- Imidazole-4-acetaldehyde () features an aldehyde group at position 5, making it more reactive toward nucleophiles but less stable under oxidative conditions compared to the acetylated target compound .
Physicochemical Properties
Solubility and Polarity
- Acetyl vs. Sulfonyl Groups: The acetyl group in the target compound contributes moderate polarity, favoring solubility in organic solvents like acetone or dichloromethane. In contrast, sulfonyl-containing analogs (e.g., ) exhibit lower solubility due to their bulkier, non-polar aromatic substituents .
- Ester Derivatives : Ethyl esters (e.g., ) show higher solubility in aqueous environments compared to acetylated imidazoles, as esters are more polarizable and less sterically hindered .
Thermal Stability
- Sulfonyl-containing imidazoles () demonstrate higher thermal stability (decomposition temperatures >200°C) due to strong sulfonyl-phenyl interactions, whereas acetyl groups may lower thermal resistance by introducing weaker van der Waals forces .
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